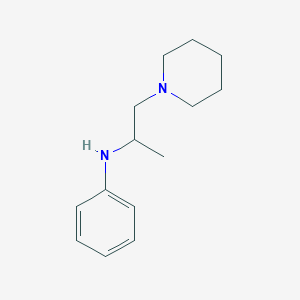![molecular formula C16H6Na4O8 B12964329 Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate is an organic compound that features a biphenyl core with four carboxylate groups attached at the 3, 3’, 4, and 4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate typically involves the functionalization of biphenyl derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base . This reaction is carried out under reflux conditions in a suitable solvent such as dioxane.
Industrial Production Methods: Industrial production of sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate may involve large-scale Suzuki–Miyaura cross-coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Halogenated biphenyls, nitro-biphenyls, and other substituted derivatives.
Applications De Recherche Scientifique
Sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals .
Mécanisme D'action
The mechanism of action of sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Sodium [1,1’-biphenyl]-2,2’,3,3’-tetracarboxylate: A similar compound with carboxylate groups at different positions, exhibiting different reactivity and applications.
Uniqueness: Sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H6Na4O8 |
|---|---|
Poids moléculaire |
418.17 g/mol |
Nom IUPAC |
tetrasodium;4-(3,4-dicarboxylatophenyl)phthalate |
InChI |
InChI=1S/C16H10O8.4Na/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24;;;;/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;/q;4*+1/p-4 |
Clé InChI |
UANJAFZJPUOBAT-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



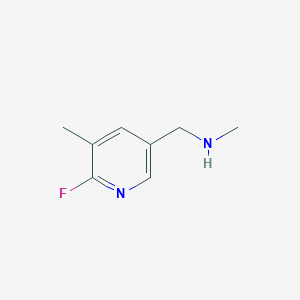

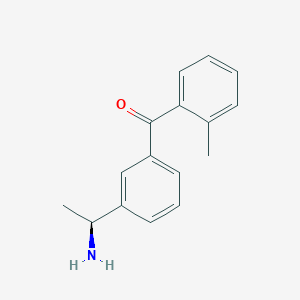
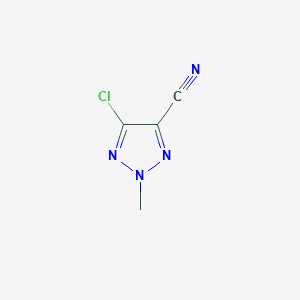
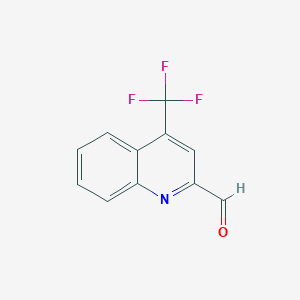

![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)
![N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide](/img/structure/B12964331.png)
![1-(Prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12964338.png)
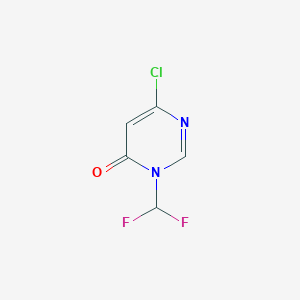
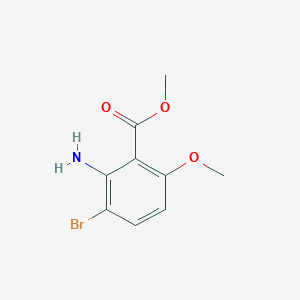
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
